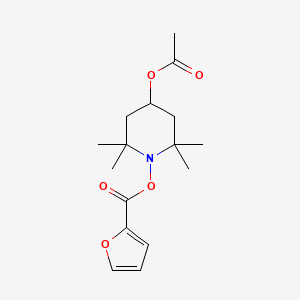
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate, also known as FTPA, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. FTPA has shown promising results in several studies, making it a potential candidate for further research.
Wirkmechanismus
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have neuroprotective properties, which may help to prevent the degeneration of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the brain. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It can be difficult to synthesize, and it is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also exploring the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is ongoing research on the optimal dosage and administration of this compound, as well as its long-term effects on cognitive function.
Synthesemethoden
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate can be synthesized through a multistep process that involves the reaction of furoic acid with 2,2,6,6-tetramethylpiperidine, followed by acetylation with acetic anhydride. The final product is a white crystalline solid with a melting point of around 123-125°C.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate has been extensively studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders. It has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning. Additionally, this compound has been found to have neuroprotective properties, which may help to prevent the degeneration of neurons in the brain.
Eigenschaften
IUPAC Name |
(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)21-12-9-15(2,3)17(16(4,5)10-12)22-14(19)13-7-6-8-20-13/h6-8,12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBUCVGQPFEJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CO2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290369.png)
![N~2~,N~2~-dimethyl-N~1~-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pentane-1,2-diamine](/img/structure/B5290379.png)
![7-(4-isopropylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290384.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5290392.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5290397.png)


![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5290411.png)
![[2-(2-tert-butyl-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5290425.png)
![1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5290426.png)
![3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5290442.png)
![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5290454.png)

